Sodium deoxycholate

概要

説明

Sodium deoxycholate is the sodium salt of deoxycholic acid, a secondary bile acid produced by intestinal bacteria acting on primary bile acids secreted by the liver. It is commonly used as a biological detergent to lyse cells and solubilize cellular and membrane components .

準備方法

Synthetic Routes and Reaction Conditions: Sodium deoxycholate can be synthesized by dissolving deoxycholic acid in ethanol under heating conditions, followed by the addition of activated carbon. The mixture is then subjected to hot filtration and microfiltration membrane filtration. After cooling the filtrate to room temperature, a sodium hydroxide ethanol solution is added, and the pH is controlled to be between 7 and 10. The solution is then desolventized, concentrated, cooled, pulped, filtered, and dried to obtain high-purity this compound .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of ethanol and sodium hydroxide, with careful control of reaction conditions to ensure high purity and yield .

化学反応の分析

Hydrolysis of Deoxycholate Anions

When sodium deoxycholate is dissolved in water, it dissociates into sodium cations (Na+) and deoxycholate anions. The deoxycholate anions then undergo partial hydrolysis to form deionized deoxycholic acids .

This process can be traced by monitoring the pH change in the aqueous phase . The rate constants for the various steps in this process have been evaluated :

k_f$$ = 2.18 x 10^(-4) mol^(-1) dm^(3) min^(-1) (rate constant for hydrolysis of the acid anion)

k_b$$ = 1.24 x 10^(5) mol^(-1) dm^(3) min^(-1) (rate constant for neutralization of the acid)

k_{in}*$$ = 4.06 x 10^(-1) min^(-1) cm^(-2) (rate constant for transfer of neutralized acid from the aqueous phase to the organic phase)

k_{out}*$$ = 8.00 x 10^(-2) min^(-1) cm^(-2) (rate constant for back-transfer from the organic phase to the aqueous phase)

These values are supported by the partition constant of deoxycholic acid between the benzene phase and the aqueous phase .

Role as a Detergent

This compound acts as an ionic detergent, which means it can solubilize fats and membrane components . It is utilized in the extraction of membrane receptors, plasma membrane proteins, and for nuclei isolation . As a detergent, this compound's mechanism of viral membrane solubilization is similar to that of Triton X-100 and sodium dodecyl sulfate, but it occurs at approximately 10-fold higher equilibrium free detergent concentrations .

Micelle Formation

This compound, being a bile salt, can form mixed micelles with lipids, fats, and cholesterol in the intestine . These micelles are crucial for the digestion and absorption of fats through the intestinal wall .

Use in Cell Lysis Buffers

This compound is used as a component in cell lysis buffers to break open cells and release their contents .

Preparation of High-Purity this compound

High-purity this compound can be prepared through a series of steps including dissolving deoxycholic acid in ethanol, adding activated carbon to adsorb impurities, followed by reaction with a sodium hydroxide ethanol solution . The process involves :

科学的研究の応用

Sodium deoxycholate (SDC) is a bile salt with various applications in scientific research, medicine, and industry due to its detergent properties.

Scientific Research Applications

Protein Solubilization and Digestion: SDC is widely used to solubilize membrane proteins and improve their digestion . It has been shown that using 1.0% SDC in the solubilization and in-solution digestion of rat plasma membrane proteins led to the identification of 77 plasma membrane or membrane-associated proteins, which is more than double the amount found when using SDS . The addition of 0.1% SDC to the in-gel digestion of SDS-PAGE-resolved membrane proteins significantly enhanced the coverage of tryptic peptides and the number of hydrophobic membrane proteins identified . SDC is a cost-effective and tractable acid-insoluble detergent that can be used at higher concentrations to enhance protein solubility without interfering with trypsin activity and subsequent analyses . In a study evaluating SDC as a solubilization buffer for oil palm mesocarp proteins, SDC increased the number of identified proteins, enriched their gene ontologies, and reduced the number of carbamylated lysine residues compared to urea/thiourea/CHAPS buffer .

Antimicrobial Resistance Studies: Escherichia coli strains selected for increased resistance to this compound have been found to have a 2.1 Mb chromosomal inversion, which affects antimicrobial sensitivity . This inversion can increase bacterial survival upon exposure to ampicillin and vancomycin and sensitize the cell to ciprofloxacin and meropenem .

Drug Delivery Systems: this compound can be combined with other substances to create drug delivery systems . For example, it can be used with phospholipid-based nanoscale flexible lipoidal vesicles to encapsulate drug molecules, enhancing molecular interactions and transportation of the drug to the target site .

Medical Applications

Fat Reduction: this compound has been studied for its action on subcutaneous human tissue, with the intent of nonsurgical fat removal . Subcutaneous injections of diluted SDC solutions induced an inflammatory response and dose-dependent adipocyte lysis in volunteers, resulting in necrosis of adipose tissue, fat dissolution, and an acute inflammatory reaction .

Therapeutic Potential: SDC is being explored for its potential in topical therapy for arthritis by combining it with deformable-emulsomes . SDC improves the fluidity of vesicles, allowing them to squeeze through channels in the skin and prevents vesicle rupture .

Environmental Applications

Disinfection: this compound, as an anionic surfactant, can emulsify lipids and is used in various applications such as disinfection .

Comparison of Protein Solubilization Buffers

| Feature | Urea/Thiourea/CHAPS | This compound |

|---|---|---|

| Protein Yields | Better protein yields in some cases | Comparable to urea/thiourea/CHAPS |

| Protein Identification | Lower number of identified proteins from oil palm mesocarps | Increased number of identified proteins from oil palm mesocarps |

| Gene Ontologies | Less enriched | Enriched |

| Carbamylated Lysine Residues | Higher number | Reduced by more than 67% |

| Limitations | - | Interference with protein quantitation (can be resolved through dilution) |

| Applications | - | More favorable for proteomics analysis due to its advantages over urea/thiourea/CHAPS buffer |

Antimicrobial Effects of Chromosomal Inversion in E. coli DOC14

| Antimicrobial | Effect |

|---|---|

| Deoxycholate | Lowered susceptibility |

| Ampicillin | Increased bacterial survival |

| Vancomycin | Increased bacterial survival |

| Ciprofloxacin | Sensitized the cell |

| Meropenem | Sensitized the cell |

| Bacterial growth | No effect in rich medium without antibacterial molecules |

Case Studies

Action of this compound on Subcutaneous Human Tissue: Thirty volunteers underwent subcutaneous abdominal injections of diluted 2.5% or 1% SDC solutions or placebo . Clinical, hematologic, and ultrasonographic evaluations were performed for 3 months, and histology was examined at 3 and 6 months. The study found that both concentrations of SDC induced an inflammatory response at the injection site, with dose-dependent adipocyte lysis . Patients reported localized heat, erythema, swelling, and intense pain. Microscopic evaluation revealed necrosis of adipose tissue with adipocyte lysis, fat dissolution, acute lymphomononuclear inflammatory reaction, and intense phagocytosis of fat cells by macrophages. Fibrosis was observed only at the 6-month biopsy .

作用機序

Sodium deoxycholate acts as a biological detergent by disrupting cell membranes and dissolving hydrophobic molecules. This disruption leads to cell lysis and the solubilization of membrane-bound proteins. The compound targets the phospholipid bilayer of cell membranes, causing cellular lysis and necrosis .

類似化合物との比較

Sodium cholate: Another bile salt detergent, similar in function but less denaturing.

Sodium dodecyl sulfate: An ionic detergent used for protein denaturation.

Triton X-100: A non-ionic detergent used for membrane protein extraction.

Uniqueness: Sodium deoxycholate is unique due to its strong ability to lyse cells and solubilize membrane-bound proteins without denaturing them excessively. This makes it particularly valuable in applications where maintaining protein functionality is crucial .

生物活性

Sodium deoxycholate (SDC) is a bile salt that has garnered attention in various fields of biological research due to its unique properties and biological activities. This article explores the biological activity of SDC, focusing on its role as a surfactant, its effects on drug delivery systems, and its interactions with biological entities such as viruses and proteins.

Overview of this compound

This compound is a sodium salt derived from deoxycholic acid, which is one of the primary bile acids produced in the liver. It is commonly used in pharmaceutical formulations and as a surfactant in laboratory settings due to its ability to solubilize lipids and proteins.

Biological Activity

1. Surfactant Properties

SDC exhibits significant surfactant properties, which facilitate its use in drug formulation, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Research has shown that SDC can stabilize nanosuspensions, improving the pharmacokinetic profiles of various compounds.

- Case Study: Nanosuspension Formulation

A study demonstrated that incorporating 1% SDC in drug formulations significantly reduced particle size and increased saturation solubility compared to formulations without SDC. The optimized formulation showed a relative bioavailability increase of 131.4% compared to standard products .

| Formulation | Surfactant Concentration | Particle Size (nm) | Relative Bioavailability |

|---|---|---|---|

| F8 | 1% SDC | Lowest | 131.4% |

| F12 | 1% SDS | Higher | Not specified |

2. Drug Delivery Systems

SDC has been utilized in various drug delivery systems, particularly in enhancing transdermal absorption. Its ability to disrupt skin barriers allows for improved permeation of therapeutic agents.

- Case Study: Bilosome Gel for Sulpiride Delivery

A formulation using SDC as a component of bilosomes showed a significant increase in skin permeability for the antipsychotic drug Sulpiride. The bilosomal gel exhibited a mean residence time of 7.03 hours, significantly higher than conventional gels .

| Parameter | Su-BL Gel | Conventional Gel |

|---|---|---|

| J_max (μg/cm²/h) | 178.7 | 131.78 |

| Mean Residence Time (h) | 7.03 | 5.31 |

| Relative Bioavailability | 4.5-fold | Not applicable |

3. Interaction with Viruses

Research has indicated that SDC can influence the infectivity of certain viruses, such as the measles virus. At varying concentrations, SDC was found to destroy the infectivity of the virus, highlighting its potential role in virology and infectious disease research .

The biological activity of SDC can be attributed to several mechanisms:

- Membrane Disruption: As a surfactant, SDC can disrupt lipid membranes, which enhances drug solubility and penetration through biological barriers.

- Enhanced Permeability: Its ability to alter membrane fluidity aids in increasing the permeability of drugs across cellular membranes.

- Bioavailability Improvement: By forming complexes with poorly soluble drugs, SDC improves their bioavailability through enhanced solubilization.

特性

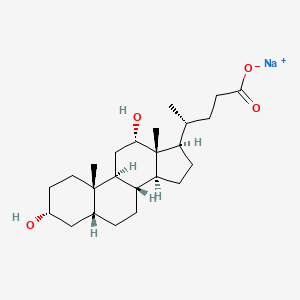

IUPAC Name |

sodium;4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4.Na/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3;/h14-21,25-26H,4-13H2,1-3H3,(H,27,28);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHPUSMSKHSNKW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。